

# A Comparative Analysis of Piperazine Dicarboxylic Acid Derivatives: Unveiling Therapeutic Potential

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## Compound of Interest

Compound Name: 1,4-Bis(2-carboxyethyl)piperazine

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The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of piperazine dicarboxylic acid derivatives, a class of compounds with burgeoning interest for their potential pharmacological activities. While direct comparative studies on **1,4-Bis(2-carboxyethyl)piperazine** derivatives are limited in publicly available literature, this guide synthesizes data from closely related dicarboxylic acid and 1,4-disubstituted piperazine derivatives to offer valuable insights into their structure-activity relationships and therapeutic promise in oncology and neuropharmacology.

## Quantitative Bioactivity Data

The following tables summarize the biological activities of various piperazine derivatives, providing a basis for comparison. It is important to note that the derivatives presented are structurally varied, and direct comparisons should be made with consideration of the different substitution patterns.

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

Compound ID	Description	Cancer Cell Line	Activity (IC50/GI50 in $\mu\text{M}$ )	Reference
Vindoline-piperazine conjugate 23	Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate	MDA-MB-468 (Breast)	1.00	<a href="#">[1]</a>
Vindoline-piperazine conjugate 25	Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate	HOP-92 (Non-small cell lung)	1.35	<a href="#">[1]</a>
Compound 7a	2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative	NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)	Higher cytotoxicity than doxorubicin	
Compound 3n	Alepterolic acid arylformyl piperazinyl derivative	MDA-MB-231 (Triple-negative breast cancer)	$5.55 \pm 0.56$	<a href="#">[2]</a>
Compound 11	3,6-diunsaturated 2,5-diketopiperazine derivative	A549 (Lung) / Hela (Cervical)	1.2 / 0.7	<a href="#">[3]</a>
Compound 7a (phthalazine derivative)	1,4-disubstituted phthalazine derivative	MDA-MB-231 (Breast)	0.00084	<a href="#">[1]</a>

Table 2: Comparative Neuropharmacological Activity of Piperazine Derivatives

Compound ID	Description	Biological Target/Assay	Activity (Ki/IC50)	Reference
Compound 18i	N(1)-substituted cis-piperazine-2,3-dicarboxylic acid derivative	GluK1 kainate receptor antagonist	Potent antagonist	[4]
Compound (-)-4	N(1)-substituted cis-piperazine-2,3-dicarboxylic acid derivative	GluK1 kainate receptor antagonist	Potent antagonist	[4]
Compound 4c	1,4-bis(4-chlorobenzyl)-piperaziny-2-carboxylic acid	Acetylcholinesterase (AChE) inhibitor	Ki = 10.18 ± 1.00 µM	[5]
Compound 7b	1,4-bis(2-chlorobenzyl)-piperaziny-2-hydroxamic acid	Butyrylcholinesterase (BChE) inhibitor	Ki = 1.6 ± 0.08 nM	[5]
Compound 2i	1,4-disubstituted piperazine	5-HT, NE, and DA reuptake inhibitor	IC50 = 158.7 nM (5-HT), 99 nM (NE), 97.5 nM (DA)	[6]
Compound 6a	Piperazine derivative	5-HT1A Receptor	Ki = 1.28 nM	[7]

## Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these derivatives.

### Synthesis of 1,4-Disubstituted Piperazine Derivatives (General Protocol)

A common method for the synthesis of 1,4-disubstituted piperazines involves the N-alkylation of piperazine. For the synthesis of **1,4-bis(2-carboxyethyl)piperazine**, a Michael addition reaction with an acrylic acid ester followed by hydrolysis is a typical route.

Materials:

- Piperazine
- Methyl acrylate (or other acrylic acid esters)
- Methanol (or other suitable solvent)
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- N,N'-Dialkylation: Dissolve piperazine in methanol. Add methyl acrylate dropwise to the solution at room temperature. The reaction is typically stirred for 24-48 hours.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
- Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of hydrochloric acid or sodium hydroxide.
- Isolation and Purification: The product is isolated by filtration or extraction and can be purified by recrystallization.

## In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.<sup>[8][9]</sup>

Materials:

- Cancer cell lines
- 96-well plates
- Culture medium
- Piperazine derivatives (test compounds)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

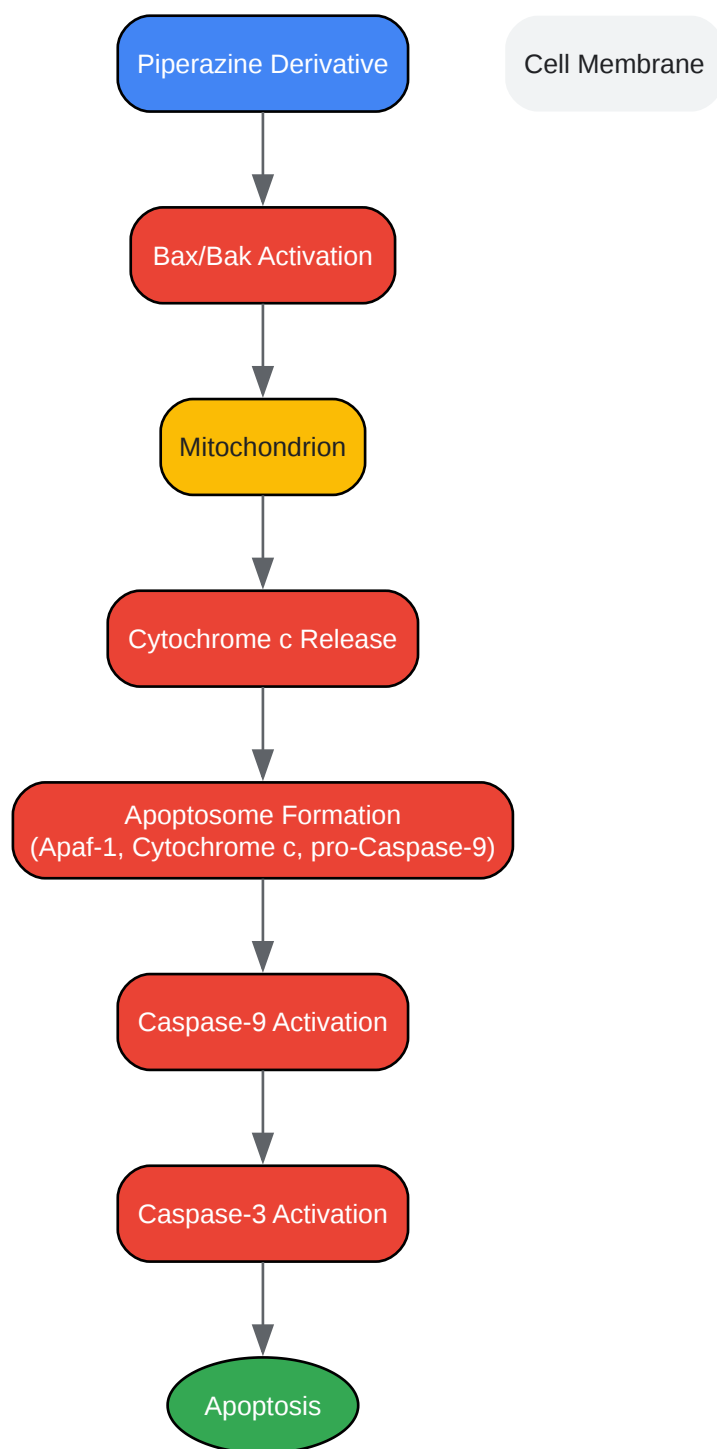
#### Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.[\[8\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).[\[8\]](#)
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[\[8\]](#)
- **Solubilization:** Remove the medium and add a solubilization solution to dissolve the formazan crystals.[\[8\]](#)
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

## Visualizations

### Signaling Pathway: Apoptosis Induction by Piperazine Derivatives

Many anticancer piperazine derivatives exert their effect by inducing programmed cell death, or apoptosis. A common pathway involves the activation of caspases.

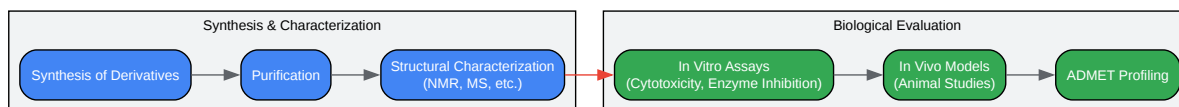


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Caption: Intrinsic apoptosis pathway induced by piperazine derivatives.

## Experimental Workflow: Synthesis and Evaluation

The development of novel piperazine derivatives follows a structured workflow from synthesis to biological evaluation.

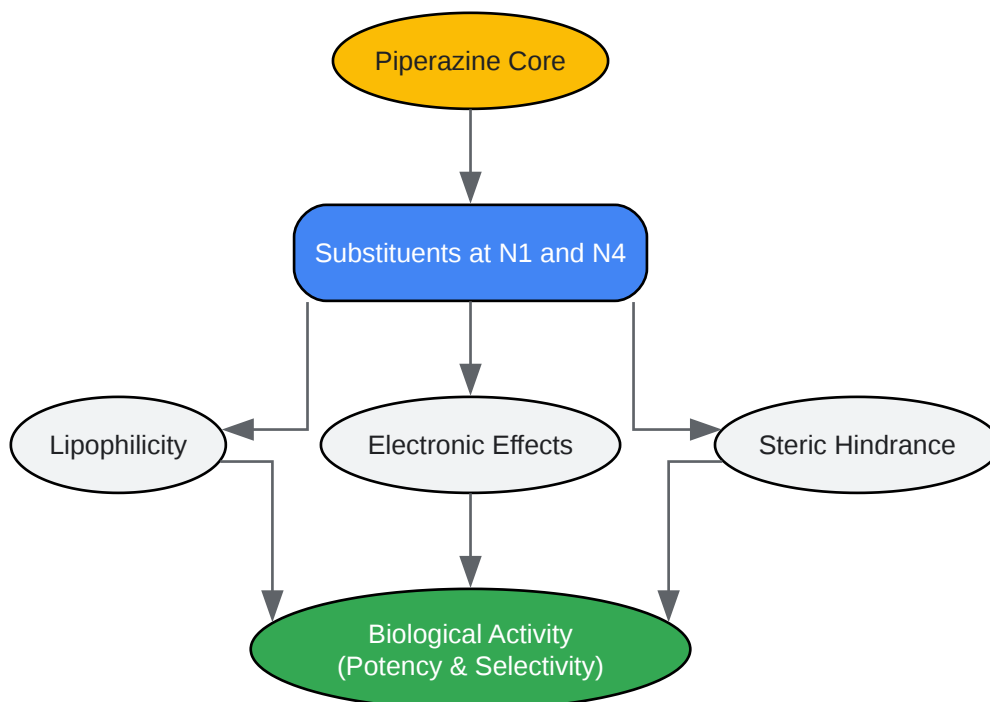


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Caption: General workflow for the development of piperazine derivatives.

## Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The biological activity of piperazine derivatives is highly dependent on the nature and position of their substituents.



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Caption: Key factors influencing the SAR of piperazine derivatives.

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